Chlormerodrin
Overview
Description
Chlormerodrin is a mercurial compound with the chemical formula C₅H₁₁ClHgN₂O₂. It was historically used as a diuretic and has been employed in medical imaging due to its ability to bind with mercury isotopes. The compound was commercially available from 1952 until 1974 and was primarily used to treat patients with heart failure . due to its toxic side effects, it has been largely replaced by safer alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlormerodrin can be synthesized through the reaction of 3-chloro-2-methoxypropylamine with mercuric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the mercurial compound.
Industrial Production Methods: Industrial production of this compound involves the careful handling of mercury compounds due to their toxicity. The process includes:
- Dissolving mercuric chloride in water.
- Adding 3-chloro-2-methoxypropylamine to the solution.
- Maintaining the reaction mixture at a specific temperature to facilitate the formation of this compound.
- Purifying the product through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Chlormerodrin undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercurial center can undergo redox reactions, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride can be used.
Major Products:
Substitution Reactions: Yield various organomercury compounds depending on the nucleophile used.
Oxidation and Reduction Reactions: Result in different mercury oxidation states and corresponding organic products.
Scientific Research Applications
Chlormerodrin has been utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Employed in studies involving mercury’s biological effects and interactions with biomolecules.
Industry: Applied in the production of other organomercury compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
Chlormerodrin exerts its effects primarily through its interaction with renal tubules. It inhibits the reabsorption of water and electrolytes in the convoluted tubules, leading to increased urine production. The compound interferes with the permeability of tubular cell membranes, increasing the passive influx of sodium, chloride, and water into the cells without affecting the active extrusion of sodium . Additionally, this compound may inhibit succinic dehydrogenase, although the clinical significance of this interaction is not fully understood .
Comparison with Similar Compounds
Chlormerodrin is unique among mercurial diuretics due to its specific chemical structure and mode of action. Similar compounds include:
Mercuric Chloride: A simple mercury compound with toxic properties.
Mercuric Nitrate: Used in various industrial applications but not as a diuretic.
Mercuric Oxide: Employed in some chemical reactions and industrial processes.
Compared to these compounds, this compound’s ability to act as a diuretic and its use in medical imaging make it distinct. its toxic side effects have led to its replacement by safer alternatives in clinical settings .
Properties
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFGVYCULWBXKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)C[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHgN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.92e+01 g/L | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10375-56-1, 62-37-3 | |
Record name | Chlormerodrin Hg 197 [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 °C | |
Record name | Chlormerodrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlormerodrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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